molecular formula C11H8N4O2 B8586660 5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile

5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile

Cat. No.: B8586660
M. Wt: 228.21 g/mol
InChI Key: PGYYJHQKEJOXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile is a complex organic compound that features an imidazole ring substituted with a methyl group, a cyano group, and a nitro group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyanation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyano and nitro groups can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
  • 4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy derivatives
  • 1-hydroxyimidazoles and imidazole 3-oxides

Uniqueness

5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile is unique due to the presence of both cyano and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

5-(2-methylimidazol-1-yl)-2-nitrobenzonitrile

InChI

InChI=1S/C11H8N4O2/c1-8-13-4-5-14(8)10-2-3-11(15(16)17)9(6-10)7-12/h2-6H,1H3

InChI Key

PGYYJHQKEJOXPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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